N-(3-methylphenyl)-2-naphthamide
Description
N-(3-Methylphenyl)-2-naphthamide is an aromatic amide compound comprising a naphthalene backbone substituted with a carboxamide group at the 2-position and a 3-methylphenyl moiety at the amine terminus. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3g/mol |
IUPAC Name |
N-(3-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO/c1-13-5-4-8-17(11-13)19-18(20)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,19,20) |
InChI Key |
NYWUIFNIBLDZEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Acyl Group
- N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1): Replaces the naphthalene core with a nitro-substituted benzamide. Molecular weight: 264.26 g/mol vs. 291.34 g/mol for the naphthamide derivative .
N-(3-Methylphenyl)-2,2-dichloroacetamide :
Variations in the Amine Component
- N-(8-Quinolinyl)-2-naphthamide: Substitutes 3-methylphenyl with 8-aminoquinoline, introducing a heterocyclic amine. The quinoline moiety enhances π-π stacking interactions, relevant in catalysis or supramolecular chemistry .
N-[8-Azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide :
Hydroxy-Substituted Analogs
3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide (CAS 54079-43-5):
Physicochemical Properties and Reactivity
| Property | N-(3-Methylphenyl)-2-naphthamide | N-(3-Methylphenyl)-2-nitrobenzamide | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.34 | 264.26 | 307.35 |
| logP (Predicted) | ~3.5 | ~2.9 | ~3.1 |
| Solubility | Low in water, high in DMSO | Moderate in acetone | Moderate in ethanol |
| Key Reactivity | Amide hydrolysis, electrophilic substitution | Nitro reduction, SNAr reactions | Chelation, Schiff base formation |
- Thermal Stability : Methyl and naphthyl groups in this compound likely enhance thermal stability (decomposition >250°C) compared to aliphatic analogs .
- Spectroscopic Data : FT-IR and Raman spectra for dichloroacetamide analogs show characteristic amide I bands (~1650 cm⁻¹) and C=O stretches (~1700 cm⁻¹), useful for structural validation .
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